REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([Cl:14])[CH:12]=2)[C:7]([NH2:15])=[N:6]1)=[O:4]>N1C=CC=CC=1>[NH2:15][C:7]1[C:8]2[C:13](=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)[NH:5][N:6]=1.[CH3:1][N:2]=[C:3]=[O:4]
|
Name
|
3-amino-6-chloroindazole-1-carboxylic acid methylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(=O)N1N=C(C2=CC=C(C=C12)Cl)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC2=CC(=CC=C12)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mol |
Name
|
|
Type
|
product
|
Smiles
|
CN=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |